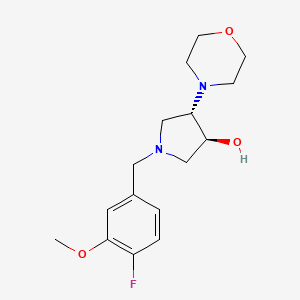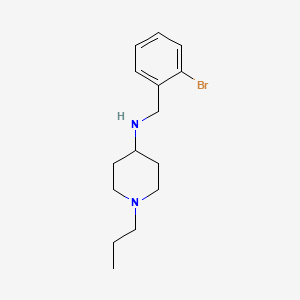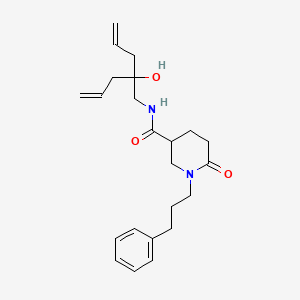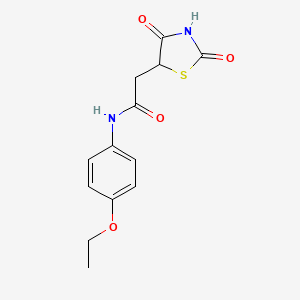
(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol, also known as FMePyAM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. FMePyAM belongs to the class of pyrrolidinol derivatives and has been found to possess various biological activities, making it a promising candidate for drug development.
作用机制
The mechanism of action of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves its binding to the α7 nAChR, which is a ligand-gated ion channel present in the central nervous system. Upon binding, (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol activates the receptor, leading to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. This ultimately results in the biological effects observed with (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer activity. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to exert its effects through the activation of the α7 nAChR, leading to the modulation of various signaling pathways involved in these processes.
实验室实验的优点和局限性
The advantages of using (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its high potency and selectivity for the α7 nAChR, which allows for precise targeting of this receptor in various biological systems. Additionally, (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of using (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments include its relatively high cost and the complexity of its synthesis, which may limit its widespread use.
未来方向
There are several future directions for the study of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol, including its potential use as a therapeutic agent for various neurological and inflammatory disorders. Additionally, further research is needed to elucidate the precise signaling pathways involved in the biological effects of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol and to identify potential off-target effects. The development of more efficient and cost-effective synthesis methods for (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol may also facilitate its use in future studies.
合成方法
The synthesis of (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the protection of the amino group of pyrrolidine with a Boc (tert-butyloxycarbonyl) group. This is followed by the introduction of the fluoro and methoxy groups on the benzyl ring using appropriate reagents. The final step involves the deprotection of the Boc group to obtain the desired product, (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol.
科学研究应用
(3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential applications in the field of pharmacology. It has been found to possess significant activity as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a promising target for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. (3S*,4S*)-1-(4-fluoro-3-methoxybenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has also been shown to have potential as a therapeutic agent for the treatment of pain, inflammation, and cancer.
属性
IUPAC Name |
(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-21-16-8-12(2-3-13(16)17)9-18-10-14(15(20)11-18)19-4-6-22-7-5-19/h2-3,8,14-15,20H,4-7,9-11H2,1H3/t14-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGLETMBGCFJIN-GJZGRUSLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CC(C(C2)O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5038153.png)
![N-[1-(anilinocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5038163.png)
![2-[4-(dimethylamino)phenyl]-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5038169.png)

![5-acetyl-2-[(2-ethoxyethyl)thio]-6-methyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5038188.png)
![dimethyl 5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isophthalate](/img/structure/B5038192.png)
![N~2~-[(2-nitrophenyl)thio]asparagine](/img/structure/B5038193.png)



![6-[5-(3-nitrophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5038211.png)
![N-[(5-methyl-2-thienyl)methyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5038243.png)
![ethyl 4-{[{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}(methylamino)methylene]amino}benzoate](/img/structure/B5038250.png)
